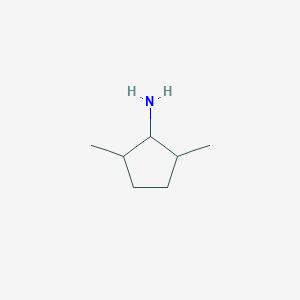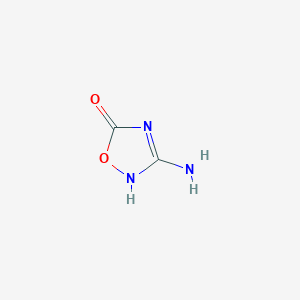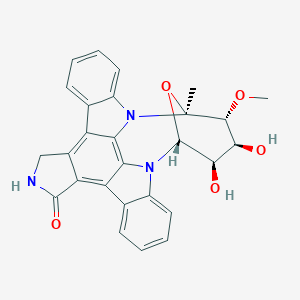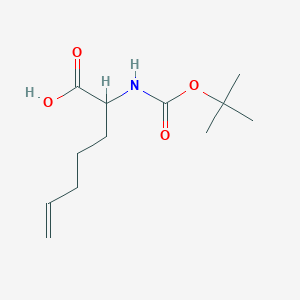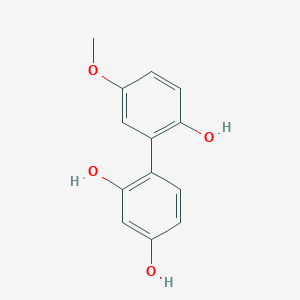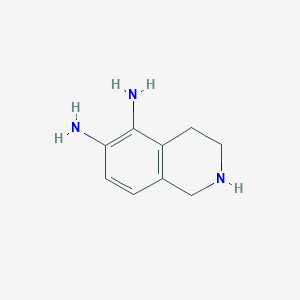
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-tetrahydroisoquinoline-5,6-diamine, also known as THIQ, is a naturally occurring compound found in various plants and animals. THIQ has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders.
作用機序
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine acts as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This activation leads to an increase in dopamine release, which may help alleviate symptoms of Parkinson's disease. 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has also been shown to inhibit the formation of beta-amyloid plaques by binding to beta-secretase, an enzyme that is involved in the formation of beta-amyloid. Additionally, 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been shown to reduce drug-seeking behavior by modulating the activity of various neurotransmitters, including dopamine, glutamate, and GABA.
生化学的および生理学的効果
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been shown to have various biochemical and physiological effects, including an increase in dopamine release, inhibition of beta-secretase activity, and modulation of neurotransmitter activity. 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has also been shown to have antioxidant and anti-inflammatory properties, which may help protect against neurodegenerative diseases.
実験室実験の利点と制限
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine also has some limitations, including its potential toxicity and lack of selectivity for specific dopamine receptor subtypes.
将来の方向性
There are several future directions for 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine research, including the development of more selective dopamine receptor agonists, the investigation of 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine's potential therapeutic applications in other neurological disorders, and the exploration of 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine's mechanism of action at the molecular level. Additionally, further studies are needed to determine the potential toxicity of 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine and its long-term effects on the brain.
合成法
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine can be synthesized using various methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine. The Bischler-Napieralski reaction involves the cyclization of an amine with a ketone or aldehyde in the presence of a Lewis acid catalyst to form 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine.
科学的研究の応用
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and addiction. 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been shown to act as a dopamine receptor agonist, which may help alleviate symptoms of Parkinson's disease. 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has also been shown to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. Additionally, 1,2,3,4-Tetrahydroisoquinoline-5,6-diamine has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
CAS番号 |
156694-28-9 |
|---|---|
製品名 |
1,2,3,4-Tetrahydroisoquinoline-5,6-diamine |
分子式 |
C9H13N3 |
分子量 |
163.22 g/mol |
IUPAC名 |
1,2,3,4-tetrahydroisoquinoline-5,6-diamine |
InChI |
InChI=1S/C9H13N3/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-2,12H,3-5,10-11H2 |
InChIキー |
KBNZSWSGYJAKOD-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C(=C(C=C2)N)N |
正規SMILES |
C1CNCC2=C1C(=C(C=C2)N)N |
同義語 |
5,6-Isoquinolinediamine, 1,2,3,4-tetrahydro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




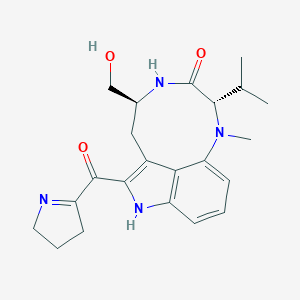
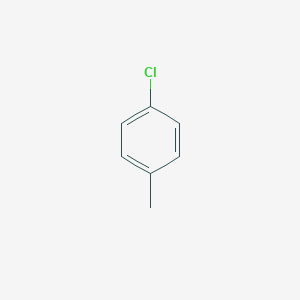
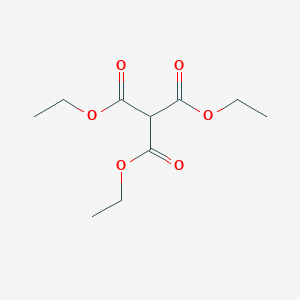


![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)
![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)
